Product packaging for Methyl 5-bromo-2-methylbenzoate(Cat. No.:CAS No. 79669-50-4)

Methyl 5-bromo-2-methylbenzoate

Cat. No.: B1662064
CAS No.: 79669-50-4
M. Wt: 229.07 g/mol
InChI Key: FDCYLMYCHALQJR-UHFFFAOYSA-N
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Description

Significance in Modern Chemical Research

The strategic placement of the bromo and methyl groups on the aromatic ring makes Methyl 5-bromo-2-methylbenzoate a versatile precursor for a wide array of more complex molecules. The bromine atom, a halogen, can be readily substituted or used to facilitate cross-coupling reactions, a cornerstone of modern organic synthesis. This reactivity allows chemists to introduce new functional groups and build intricate molecular architectures. The methyl group can also be modified or can influence the reactivity of the aromatic ring, providing further avenues for chemical manipulation.

Overview of Research Directions and Applications

The utility of this compound extends beyond the realm of pure chemical synthesis, finding practical applications in fields with direct societal impact.

This compound serves as a key starting material or intermediate in the synthesis of numerous organic compounds. guidechem.com Its ability to participate in various chemical transformations makes it an invaluable building block for creating novel molecules with desired properties. For instance, it is used in the preparation of other substituted benzoic acids and their derivatives, which are themselves important intermediates in many chemical processes. chemicalbook.comgoogle.com

One of the most significant applications of this compound is in the pharmaceutical industry. It is a key intermediate in the synthesis of canagliflozin, a medication used to treat type 2 diabetes. guidechem.comgoogle.comindiamart.com Canagliflozin belongs to a class of drugs known as SGLT2 inhibitors, which work by helping the kidneys remove glucose from the bloodstream.

The structural motifs present in this compound are also found in various compounds being investigated for their potential as agrochemicals. The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules, and this compound provides a convenient starting point for such endeavors. For example, some related benzoate (B1203000) derivatives have shown promise as insecticides. mdpi.com

Beyond its role in synthesis, this compound is also utilized as a biochemical reagent in life science research. medchemexpress.com It can be used to study various biological processes and to develop new tools for biological investigation. While specific applications are diverse, its ability to interact with biological molecules makes it a useful probe for exploring cellular functions and pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B1662064 Methyl 5-bromo-2-methylbenzoate CAS No. 79669-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-methylbenzoate
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InChI

InChI=1S/C9H9BrO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCYLMYCHALQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20311504
Record name Methyl 5-bromo-2-methylbenzoate
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Molecular Weight

229.07 g/mol
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CAS No.

79669-50-4
Record name Methyl 5-bromo-2-methylbenzoate
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Record name NSC 243705
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Record name 79669-50-4
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Record name Methyl 5-bromo-2-methylbenzoate
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Record name Methyl 5-bromo-2-methylbenzoate
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Synthetic Methodologies and Chemical Transformations of Methyl 5 Bromo 2 Methylbenzoate

Established Synthetic Routes and Precursors

The synthesis of methyl 5-bromo-2-methylbenzoate primarily originates from 5-bromo-2-methylbenzoic acid and its precursors. These methods involve multi-step procedures that have been refined to enhance yield and purity.

Synthesis from 5-Bromo-2-methylbenzoic Acid and Derivatives

A principal pathway to this compound is through the esterification of 5-bromo-2-methylbenzoic acid. This acid is itself synthesized via the bromination of 2-methylbenzoic acid.

The initial step in this sequence is the bromination of 2-methylbenzoic acid. This electrophilic aromatic substitution is typically carried out using bromine (Br₂) in the presence of a catalyst, such as iron(III) chloride (FeCl₃) or in a strong acid medium like concentrated sulfuric acid. vulcanchem.comgoogle.com The reaction with bromine and iron(III) chloride is often conducted in a suitable solvent like acetic acid at room temperature. vulcanchem.com Alternatively, dissolving 2-methylbenzoic acid in concentrated sulfuric acid and then adding bromine can promote the formation of the desired brominated product. chemicalbook.com A notable challenge in this step is the potential formation of the isomeric 3-bromo-2-methylbenzoic acid. google.comchemicalbook.com However, conducting the reaction in sulfuric acid has been shown to provide high selectivity for the desired 5-bromo isomer. google.com One method reported a 97% yield of a bromo compound mixture with a 62:38 ratio of 5-bromo to 3-bromo isomers when using bromine in concentrated sulfuric acid. chemicalbook.com Another approach utilizing 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid at room temperature has been reported to yield up to 88% of 5-bromo-2-methylbenzoic acid. chemicalbook.com

Following the synthesis and purification of 5-bromo-2-methylbenzoic acid, the subsequent step is esterification to yield this compound. This is a classic acid-catalyzed esterification, often referred to as Fischer esterification. The process generally involves reacting 5-bromo-2-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. youtube.com The reaction equilibrium is driven towards the product ester by using an excess of methanol. tcu.edu

Table 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

Starting Material Brominating Agent Catalyst/Solvent Temperature Yield Reference
2-Methylbenzoic Acid Bromine (Br₂) Iron(III) chloride (FeCl₃), Acetic Acid Room Temperature - vulcanchem.com
2-Methylbenzoic Acid Bromine (Br₂) Concentrated Sulfuric Acid 25°C 97% (mixture) chemicalbook.com
2-Methylbenzoic Acid 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione Concentrated Sulfuric Acid Room Temperature 88% chemicalbook.com

This table is interactive. Click on the headers to sort the data.

The direct esterification of 5-bromo-2-methylbenzoic acid is a straightforward and common method to produce this compound. This reaction typically involves heating a suspension of 5-bromo-2-methylbenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. For instance, a procedure describes heating a suspension of 5-bromo-2-chlorobenzoic acid (a related compound) in methanol with concentrated sulfuric acid at 64°C for 16 hours to achieve the corresponding methyl ester. Another general method for esterification involves the use of trimethylsilyl (B98337) chloride and methanol at room temperature. vulcanchem.com

Catalytic Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign catalytic systems. In the context of synthesizing this compound and its precursors, several catalytic approaches have been explored.

The bromination of 2-methylbenzoic acid often employs a Lewis acid catalyst like iron(III) chloride to enhance the electrophilicity of bromine. vulcanchem.comgoogle.com The use of iron powder, which can generate the iron(III) bromide catalyst in situ, is also a common practice. google.com

For the esterification step, solid acid catalysts are gaining attention as alternatives to corrosive liquid acids like sulfuric acid. Zirconium/titanium-based solid acid catalysts have been investigated for the esterification of various benzoic acids with methanol, offering potential for easier separation and catalyst recycling. mdpi.com While not specifically detailed for 5-bromo-2-methylbenzoic acid in the provided context, this approach represents a viable and greener alternative for the synthesis of this compound.

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For the bromination of 2-methylbenzoic acid, controlling the reaction temperature is crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts. Process optimization would involve determining the optimal ratio of reactants and catalyst to maximize the yield of the desired 5-bromo isomer while minimizing the formation of the 3-bromo isomer. google.comchemicalbook.com Purification methods, such as recrystallization from solvents like ethanol, are employed to isolate the high-purity 5-bromo-2-methylbenzoic acid from the isomeric mixture. chemicalbook.com

In the esterification step, using an excess of a cost-effective reagent like methanol can drive the reaction to completion. tcu.edu On an industrial scale, this might involve a continuous process where the product ester is continuously removed to shift the equilibrium. The recovery and recycling of excess methanol and the acid catalyst are also important economic and environmental considerations. A patent for the preparation of a related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, highlights a process that starts from 4-bromo-2-methylbenzoic acid and involves esterification followed by further reactions, suggesting that multi-step syntheses are feasible for large-scale production. google.com Furthermore, the development of a practical industrial process for a similar complex molecule, 5-bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, starting from inexpensive materials and involving multiple steps like nitration, hydrolysis, hydrogenation, esterification, and bromination, underscores the feasibility of complex, multi-step syntheses on a large scale. thieme-connect.com

Reactivity Profiles and Derivatization Strategies

The chemical structure of this compound, featuring a bromine atom, a methyl group, and a methyl ester group on a benzene (B151609) ring, provides multiple sites for chemical modification, making it a versatile building block in organic synthesis.

The bromine atom at the 5-position is a key functional group for derivatization. It can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the introduction of aryl or heteroaryl groups, significantly increasing molecular complexity. For instance, the bromine atom on a similar benzoic acid derivative has been shown to undergo Suzuki coupling with arylboronic acids in the presence of a palladium catalyst.

The methyl ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides. The carboxylic acid derivative, 5-bromo-2-methylbenzoic acid, is a precursor in the synthesis of the anti-diabetic drug canagliflozin. guidechem.com

The methyl group on the aromatic ring can also be a site for reaction. For example, it can be brominated to form a bromomethyl group, as seen in the related compound methyl 5-bromo-2-(bromomethyl)benzoate. nih.gov This bromomethyl group is a reactive handle for nucleophilic substitution reactions.

Furthermore, the aromatic ring itself can undergo further electrophilic substitution reactions, although the existing substituents will direct the position of the incoming group. For example, nitration of 5-bromo-2-methylbenzoic acid with potassium nitrate (B79036) in concentrated sulfuric acid leads to the formation of 5-bromo-2-methyl-3-nitrobenzoic acid. guidechem.com

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the aromatic ring of this compound is a key site for nucleophilic substitution reactions. These reactions involve the replacement of the bromine atom with a nucleophile. One common example is the reaction with amines to form substituted aniline (B41778) derivatives. For instance, the reaction of para-bromotoluene with an amine can lead to the formation of meta and para-methylaniline, proceeding through a benzyne (B1209423) intermediate. youtube.com This type of reaction is classified as a nucleophilic aromatic substitution. youtube.com

Another important nucleophilic substitution is the reaction with methoxide (B1231860) ions, which can replace the bromine to form an ether, specifically an anisole (B1667542) derivative. youtube.com The success of these reactions often depends on the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate Meisenheimer complex. youtube.com

Reductive Transformations of the Ester Group

The methyl ester group of this compound can undergo various reduction reactions to yield different functional groups.

Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. libretexts.orgdoubtnut.com This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the methoxide ion to form an aldehyde, which is then further reduced to the primary alcohol. libretexts.org

In contrast, using a less potent reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (typically -78 °C) allows for the partial reduction of the ester to an aldehyde. libretexts.org The reaction stops at the aldehyde stage because DIBAL-H is not strong enough to reduce the aldehyde further under these conditions. libretexts.org

Reagent Product Conditions
Lithium Aluminum Hydride (LiAlH4)Primary Alcohol-
Diisobutylaluminum Hydride (DIBAL-H)Aldehyde-78 °C

Oxidation Reactions

The methyl group on the benzene ring of this compound can be oxidized. A common method for this transformation involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction, typically carried out in a solvent such as carbon tetrachloride under reflux, results in the formation of a bromomethyl group. For example, methyl 4-bromo-2-methylbenzoate can be converted to methyl 4-bromo-2-(bromomethyl)benzoate in high yield using this method.

Cross-Coupling Reactions for Arylation (e.g., Suzuki, Stille)

The bromine atom on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. chemshuttle.comchemscene.com

The Suzuki-Miyaura coupling reaction is a widely used method for forming biaryl compounds. researchgate.net In this reaction, the bromoarene is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov For instance, methyl 5-bromobenzofuran-2-carboxylate has been successfully coupled with various arylboronic acids using a palladium(II) complex as a pre-catalyst, achieving high yields. researchgate.net The efficiency of these reactions can be influenced by the choice of solvent and base. researchgate.net

The Stille coupling is another important cross-coupling reaction that utilizes organotin compounds. Optimized protocols for the Stille coupling of this compound have been developed for the synthesis of biaryl compounds, which are significant in drug discovery. chemshuttle.com

Reaction Coupling Partner Catalyst System Product Type
Suzuki-MiyauraArylboronic AcidPalladium Catalyst + BaseBiaryl
StilleOrganotin CompoundPalladium CatalystBiaryl

Amine-Ester Exchange Reactions

The methyl ester group of this compound can react with amines in a process called aminolysis to form amides. libretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group. The reaction can be catalyzed by various agents, including transition metals like titanium and zirconium, as well as organoboron compounds. researchgate.net Heterogeneous catalysts such as niobium(V) oxide have also been shown to be effective for the direct amidation of esters with amines under solvent-free conditions. researchgate.net

Mechanistic Investigations of Key Reactions

The mechanisms of the reactions involving this compound are fundamental to understanding and optimizing synthetic outcomes.

Nucleophilic Aromatic Substitution: The substitution of the bromine atom can proceed through different mechanisms. In the presence of a strong base, an elimination-addition mechanism involving a benzyne intermediate can occur. youtube.com Alternatively, an addition-elimination mechanism can take place, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . youtube.com The latter is favored by the presence of electron-withdrawing groups. youtube.com

Ester Reduction: The reduction of the ester group with hydride reagents like LiAlH4 involves a two-step process. libretexts.org First, the hydride attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. libretexts.org A second hydride ion then attacks the aldehyde, forming an alkoxide which is subsequently protonated to yield the primary alcohol. libretexts.org

Cross-Coupling Reactions: The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki coupling) is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

The efficiency and selectivity of these cross-coupling reactions can be significantly influenced by the nature of the ligands coordinated to the palladium catalyst. uzh.ch

Advanced Applications in Pharmaceutical and Organic Chemistry Research

Intermediate in Drug Molecule Synthesis

This compound is a pivotal starting material in the multi-step synthesis of several modern therapeutic agents. Its structural framework is incorporated into the final drug molecule, highlighting its importance in medicinal chemistry.

The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor that plays a vital role in maintaining calcium homeostasis in the body. nih.govnih.gov Dysregulation of CaSR is linked to various disorders, including hyperparathyroidism and familial hypocalciuric hypercalcemia. nih.govindiamart.com Positive allosteric modulators (PAMs), also known as calcimimetics, are therapeutic agents that enhance the receptor's sensitivity to calcium. nih.gov

The precursor to Methyl 5-bromo-2-methylbenzoate, 5-bromo-2-methylbenzoic acid, is a key starting material in the synthesis of certain CaSR modulators. For instance, in the synthesis of a key intermediate for Empagliflozin, the closely related 5-bromo-2-chlorobenzoic acid undergoes a Friedel-Crafts reaction, a common synthetic strategy for this class of compounds. This highlights the utility of the 5-bromo-2-alkylbenzoic acid scaffold in constructing the core structures of these complex modulators.

Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. This compound's parent acid, 5-bromo-2-methylbenzoic acid, is explicitly identified as a starting material for the synthesis of canagliflozin, a prominent anti-diabetic medication. google.com

The synthesis route involves using 5-bromo-2-methylbenzoic acid to create a more complex bromo-derivative, which is a key building block for introducing the side chain of canagliflozin. This demonstrates the compound's direct role as a foundational element in the construction of SGLT2 inhibitors.

Table 1: Synthesis of SGLT2 Inhibitor Precursor

Starting MaterialProductApplication
5-Bromo-2-methylbenzoic acidCanagliflozin PrecursorKey intermediate for an anti-diabetic drug

Enhancer of zeste homolog 2 (EZH2) is an enzyme that is often dysregulated in various cancers, making it a significant therapeutic target. alfa-chemical.com Small molecule inhibitors of EZH2 have emerged as a promising class of anti-cancer agents. While direct synthesis pathways from this compound are proprietary, patent literature indicates that compounds with this structural motif are investigated in the context of EZH2 inhibitor development. The compound's structure is relevant for creating the complex heterocyclic systems often found in these inhibitors. alfa-chemical.com

Utilization in the Synthesis of Heterocyclic Compounds and Polymers

The reactivity of this compound makes it a valuable precursor for a variety of heterocyclic structures, which are core components of many functional materials and pharmaceuticals. google.com

Recent patent literature discloses the use of this compound in palladium-catalyzed carbonylation reactions. epo.org In one example, it is reacted with tert-butyl hydrazinecarboxylate under a carbon monoxide atmosphere to form a complex hydrazine (B178648) derivative. epo.org This intermediate is then used to construct more elaborate heterocyclic compounds. epo.org Another synthetic route involves the radical bromination of the methyl group on this compound using N-bromosuccinimide to create Methyl 5-bromo-2-(bromomethyl)benzoate. This dibrominated compound is a highly reactive intermediate, ideal for building complex ring systems used in various medicinal applications.

Role in Specialty Chemical Production

Beyond its high-profile use in pharmaceuticals, this compound is a building block for various specialty chemicals. Its derivatives are used in materials science and as reagents in diverse organic syntheses. google.com The ability to undergo substitution at the bromine position and modification of its ester and methyl groups allows for the creation of a wide range of chemical products. For example, the general class of methyl benzoates is used in the fragrance industry and as specialized solvents.

Structural Elucidation and Computational Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting molecular geometries and electronic landscapes. Although a dedicated DFT study for methyl 5-bromo-2-methylbenzoate is not readily found, we can infer its structural parameters and electronic nature by examining experimental data of analogous compounds and theoretical data of its constituent parts.

A crystallographic study of the closely related compound, methyl 5-bromo-2-hydroxybenzoate (B13816698), reveals key insights into the bond lengths and angles of the substituted benzene (B151609) ring. researchgate.net The presence of a hydroxyl group instead of a methyl group at the C2 position will induce some differences, primarily in the electronic distribution and potential for hydrogen bonding, but the core geometry of the bromo-substituted ring provides a valuable reference.

Furthermore, DFT calculations performed on methyl benzoate (B1203000) and bromobenzene (B47551) offer a basis for understanding the electronic contributions of the individual substituents. mdpi.com For instance, DFT calculations on methyl benzoate at the B3LYP/aug-cc-pVDZ level of theory have been used to analyze its frontier molecular orbitals and charge distributions. mdpi.com Similarly, calculations on bromobenzene help in understanding the influence of the bromine atom on the aromatic system. mdpi.com

The molecular electrostatic potential (MEP) is a crucial property for understanding reactive behavior, indicating regions of electrophilic and nucleophilic character. For substituted benzoates, the MEP map typically shows a negative potential around the carbonyl oxygen, highlighting its nucleophilicity, and positive or less negative potentials on the aromatic ring, influenced by the substituents. nih.gov In the case of this compound, the electron-withdrawing bromine atom and the electron-donating methyl group, along with the ester functionality, would create a nuanced electrostatic potential map, guiding its interactions.

Table 1: Comparison of Selected Experimental and Theoretical Structural Data for Related Compounds

ParameterMethyl 5-bromo-2-hydroxybenzoate (Experimental, X-ray) researchgate.netMethyl Benzoate (Theoretical, DFT) researchgate.netBromobenzene (Theoretical, DFT) mdpi.com
C-Br Bond Length (Å)~1.90N/A~1.88
C-C (aromatic) Bond Length (Å)1.37 - 1.401.39 - 1.401.39 - 1.40
C=O Bond Length (Å)~1.21~1.21N/A
C-O (ester) Bond Length (Å)~1.35~1.36N/A
C-C-C (ring) Bond Angle (°)118 - 122119 - 121119 - 121
HOMO Energy (eV)Not Available~ -7.0~ -6.90
LUMO Energy (eV)Not Available~ -0.5~ -0.3

Note: The data for methyl benzoate and bromobenzene are representative values from DFT calculations and may vary slightly depending on the level of theory and basis set used. The experimental data for methyl 5-bromo-2-hydroxybenzoate provides a qualitative comparison.

Conformational Analysis and Energy Landscapes

The conformational preferences of this compound are primarily dictated by the orientation of the methyl ester group relative to the benzene ring. The key dihedral angle is that between the plane of the ester group and the plane of the aromatic ring.

For methyl benzoate itself, the planar conformation, where the ester group is coplanar with the benzene ring, is generally the most stable due to favorable π-conjugation between the carbonyl group and the aromatic system. However, the presence of an ortho-substituent, in this case, a methyl group, introduces significant steric hindrance. This steric clash between the ortho-methyl group and the methoxy (B1213986) group of the ester likely forces the ester group out of the plane of the ring to relieve this strain.

This twisting of the ester group will have a corresponding energetic cost, leading to a rotational energy barrier. The energy landscape would likely show a minimum energy conformation where the ester group is rotated to an optimal angle that balances the competing effects of steric repulsion and conjugative stabilization. While the precise angle and the energy barrier have not been computationally determined for this specific molecule, studies on other ortho-substituted benzoates suggest that this non-planar conformation is a common feature. The bromine atom at the meta position relative to the ester group is not expected to significantly influence the conformational preference of the ester group, as its steric bulk is directed away from the site of interaction.

Prediction of Reaction Pathways and Reactivity via Computational Methods

Computational methods can predict the reactivity of a molecule by examining its electronic structure and the stability of potential reaction intermediates. For this compound, reactivity can be considered at two main sites: the aromatic ring (electrophilic aromatic substitution) and the carbonyl carbon of the ester group (nucleophilic acyl substitution).

The reactivity of the aromatic ring towards electrophiles is influenced by the combined electronic effects of the methyl, bromo, and methyl ester substituents. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. The bromine atom is a deactivating but ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Regarding nucleophilic acyl substitution at the carbonyl carbon, the reactivity is enhanced by electron-withdrawing groups on the aromatic ring, which stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate. The bromine atom, being electron-withdrawing, would be expected to increase the reactivity of the ester towards nucleophiles compared to methyl 2-methylbenzoate (B1238997). Conversely, the electron-donating methyl group would slightly decrease this reactivity. Computational modeling of the transition state energies for nucleophilic attack would provide a quantitative measure of this reactivity.

Biological Activity and Biomedical Research Prospects

Investigation of Potential Biological Activities (e.g., Antimicrobial, Anticancer)

A comprehensive search of scientific literature and databases has found no studies reporting on the antimicrobial or anticancer activities of Methyl 5-bromo-2-methylbenzoate. While other substituted methylbenzoates have been investigated for such properties, this particular compound has not been a subject of similar research.

Studies on Molecular Target Interactions and Mechanisms of Action

There is currently no available research that has investigated the molecular targets of this compound or its potential mechanisms of action within a biological system. Such studies are contingent on initial findings of biological activity, which are not present for this compound.

Comparison of Biological Profiles with Analogous Compounds

Given the absence of a biological profile for this compound, a comparative analysis with analogous compounds is not feasible. While the biological activities of other bromo- and methyl-substituted benzoates have been documented, a direct comparison requires established data for the target compound.

Analytical Methodologies for Research and Development of Methyl 5 Bromo 2 Methylbenzoate

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating Methyl 5-bromo-2-methylbenzoate from starting materials, byproducts, and other impurities, thereby allowing for its accurate identification and the determination of its purity. Both gas and liquid chromatography are routinely utilized for this purpose.

Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound. nih.govnih.govresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides definitive identification by comparing the fragmentation pattern of the analyte to known standards. google.com The choice of the capillary column is critical for achieving good resolution between the target compound and potential isomers or impurities. Columns such as the Rxi-1ms are suitable for analyzing methylbenzoate derivatives. nih.govnih.govresearchgate.net Purity is often determined by measuring the peak area percentage of the main component relative to all other detected peaks. For instance, a purity of 98% (GCMS) has been reported for related bromo-methylbenzoate compounds, indicating the utility of this method in quality control. google.com

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for less volatile compounds or for analyses where derivatization is not desirable. rsc.orgchromforum.org For halogenated aromatic compounds, reversed-phase HPLC is a common approach. rsc.org The separation can be optimized by careful selection of the stationary phase, mobile phase composition, temperature, and detector. chromforum.org Columns with different selectivities, such as phenyl-hexyl (Phe-Hex) or pentafluorophenyl (PFP) phases, can be employed to enhance the separation of halogenated isomers by exploiting different pi-pi interactions. chromforum.org The use of a C18 column is also a standard starting point for method development. chromforum.org A study on the separation of halogenated benzenes demonstrated the potential of normal-phase liquid chromatography (NPLC) with carbon-based stationary phases to effectively separate brominated benzenes. rsc.org

Table 1: Exemplary Chromatographic Conditions for the Analysis of Methylbenzoate Derivatives and Halogenated Aromatic Compounds

Technique Column Mobile Phase/Carrier Gas Detector Application Reference
GC-MS Rxi-1ms (29.8 m x 0.25 mm i.d. x 25 µm film) Helium Mass Spectrometer Quantification and identification of methylbenzoate derivatives. nih.govnih.govresearchgate.net
HPLC C70-coated (75.0 cm × 100 μm i.d.) n-hexane/n-decane = 8/2 UV (228 nm) Separation of brominated benzenes. rsc.org
HPLC Phenyl-Hexyl or PFP Acetonitrile/Water gradients UV Separation of related halogenated aromatic compounds. chromforum.org
GC-MS Not specified Not specified Mass Spectrometer Purity determination of 5-bromo-3-fluoro-2-methylbenzoate. google.com

Spectroscopic Characterization Methods in Synthetic Analysis

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and confirming its identity after synthesis. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR spectroscopy is used to identify the number and environment of protons in the molecule, with chemical shifts, splitting patterns (multiplicity), and integration values all contributing to the structural assignment. For example, in the related compound 5-Bromo-2-methylbenzoic acid, the aromatic protons and the methyl protons show distinct signals. chemicalbook.com Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environment. The progress of reactions involving benzoate (B1203000) esters is often monitored using these NMR techniques. rsc.org

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass analysis. chemicalbook.com The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of this compound. Predicted fragmentation patterns can also aid in structural confirmation. uni.lu For instance, the expected m/z values for various adducts of this compound have been predicted, which can be compared with experimental data. uni.lu

Table 2: Spectroscopic Data for the Characterization of this compound and a Related Precursor

Technique Compound Observed/Predicted Data Reference
¹H NMR (400 MHz, DMSO-d6) 5-Bromo-2-methylbenzoic acid δ 13.16 (s, 1H), 7.91 (s, 1H), 7.63 (d, J=8.0 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 2.50 (s, 3H) chemicalbook.com
LC-MS 5-Bromo-2-methylbenzoic acid m/z 215/217 (M+1) chemicalbook.com
Predicted Mass Spec (CCSbase) This compound [M+H]⁺: 228.98587 m/z, [M+Na]⁺: 250.96781 m/z uni.lu

Development of High-Throughput Analytical Approaches in Research

In modern chemical research, particularly in the context of library synthesis or reaction optimization, high-throughput analytical approaches are essential for rapidly screening large numbers of samples. For the analysis of reactions involving this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique for high-throughput screening. wisc.edu

The development of a high-throughput GC-MS method would involve creating a rapid temperature gradient program that allows for the separation of reactants, products, and major byproducts in a short amount of time, typically a few minutes per sample. An autosampler can be used to inject a series of samples from a microtiter plate, allowing for unattended analysis of an entire reaction array.

The resulting data can be processed automatically to determine the relative ratios of different components in each sample. wisc.edu This allows researchers to quickly identify the most promising reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis of this compound. This approach significantly accelerates the research and development cycle by providing rapid feedback on experimental outcomes. For instance, the analysis of a crude product mixture by GC-MS can be used to determine the ratio of different isomers formed during a reaction, providing crucial information on regioselectivity. wisc.edu

Green Chemistry and Sustainability in Methyl 5 Bromo 2 Methylbenzoate Synthesis

Development of Environmentally Benign Synthetic Processes

Traditional methods for the bromination of aromatic compounds often rely on the use of elemental bromine, which is highly corrosive, toxic, and poses significant handling risks. These processes can also generate hazardous byproducts, such as hydrogen bromide gas. Consequently, modern research focuses on developing safer and more environmentally friendly alternatives.

One greener approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. NBS is a solid, making it easier and safer to handle than liquid bromine. When used in conjunction with a catalyst, NBS can efficiently brominate aromatic rings under milder conditions. For the synthesis of Methyl 5-bromo-2-methylbenzoate, this would typically involve the reaction of Methyl 2-methylbenzoate (B1238997) with NBS. The choice of solvent is also critical from a green chemistry perspective. Replacing hazardous chlorinated solvents like carbon tetrachloride with more benign options such as ionic liquids or even performing the reaction under solvent-free conditions can significantly reduce the environmental impact.

Recent advancements have explored the use of solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, to facilitate bromination with NBS. These catalysts are often reusable, reducing waste and process costs. For instance, the bromination of various aromatic substrates has been successfully carried out using NBS in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297) (NH₄OAc), which is inexpensive, non-toxic, and efficient. Another innovative method involves in-situ generation of the brominating agent from the oxidation of hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂), a process that produces water as the only byproduct.

Electrochemical methods also present a promising green alternative. Electrosynthesis can mediate bromination by oxidizing bromide ions to an active brominating species at the anode, often with high selectivity and without the need for harsh chemical oxidants. This technique can minimize waste and improve safety by avoiding the direct handling of toxic reagents.

Assessment of Reaction Efficiencies and Waste Minimization

A key aspect of green chemistry is the quantitative assessment of how efficiently a chemical process uses its resources and how much waste it generates. Metrics such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI) are used to evaluate the "greenness" of a synthetic route.

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy.

E-Factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process with less waste.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

The table below illustrates a comparative analysis of different potential synthetic routes for this compound, highlighting how greener alternatives can significantly improve efficiency and reduce waste.

Synthetic Route Brominating Agent Solvent Typical Yield (%) Theoretical Atom Economy (%) Estimated E-Factor
Traditional Method Bromine (Br₂)Carbon Tetrachloride (CCl₄)8569.8%5-10
Greener Alternative 1 N-Bromosuccinimide (NBS)Acetic Acid9054.7%2-5
Greener Alternative 2 HBr / H₂O₂Water8882.1%< 1

Note: The E-Factor values are estimates and can vary based on specific reaction conditions and work-up procedures. The atom economy for the NBS route is lower due to the succinimide (B58015) byproduct, but this is often offset by improved safety and reduced solvent waste.

Q & A

Q. How is Methyl 5-bromo-2-methylbenzoate synthesized, and what key reaction parameters must be controlled?

this compound can be synthesized via bromination of a precursor aromatic compound. A validated method involves refluxing methyl 2-methylbenzoate derivatives with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) using p-toluenesulfonic acid (TsOH) as a catalyst. Key parameters include:

  • Reagent stoichiometry : Ensure equimolar ratios of NBS to the substrate to avoid over-bromination.
  • Temperature control : Maintain reflux conditions (~76°C for CCl₄) to optimize reaction kinetics.
  • Catalyst loading : TsOH at 10 mol% accelerates the reaction without side-product formation .

Q. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., bromine at position 5, methyl groups at position 2 and the ester).
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 243.0 for C₉H₉BrO₂).
  • Chromatography (HPLC/HPLC-MS) : Assess purity (>95% by HPLC) and monitor reaction progress .
  • Physical property analysis : Report melting point, density (e.g., ~1.6–1.7 g/cm³), and refractive index (n<sup>20</sup>D ~1.55–1.60) for reproducibility .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture, static discharge, or oxidizing agents. Stability studies indicate no significant decomposition under inert atmospheres (N₂/Ar) for ≥12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data across literature sources?

Discrepancies in stability reports (e.g., ambient vs. refrigerated storage) may arise from impurities or varying experimental conditions. Mitigation strategies include:

  • Accelerated stability testing : Expose the compound to stressors (heat, light, humidity) and analyze degradation products via LC-MS.
  • Batch-to-batch comparison : Test purity thresholds (>98% vs. <95%) to identify impurity-driven instability .

Q. What strategies optimize regioselective bromination for synthesizing derivatives?

To achieve regioselectivity in brominated benzoates:

  • Directing groups : Use ester or methyl groups to orient electrophilic attack (e.g., bromine at position 5 due to meta-directing effects).
  • Catalytic systems : Lewis acids like FeBr₃ or TsOH enhance selectivity in non-polar solvents (CCl₄, CH₂Cl₂).
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic susceptibility) .

Q. How can bioactivity be evaluated for this compound and its analogs?

  • In vitro assays : Screen for antimicrobial, anti-inflammatory, or antiviral activity (e.g., EV-A71 inhibition via cytopathic effect reduction assays).
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replacing bromine with chlorine) to identify pharmacophores.
  • Targeted binding studies : Use radiolabeled analogs to assess affinity for receptors (e.g., dopamine D2 or serotonin 5-HT3) .

Q. How should researchers address the lack of toxicological data for this compound?

  • Analog-based risk assessment : Compare structural analogs (e.g., 5-bromo-m-xylene) with known LD₅₀ values (oral rat: ~2000 mg/kg).
  • In silico toxicity prediction : Use tools like ProTox-II or OECD QSAR Toolbox to estimate mutagenicity or hepatotoxicity.
  • Pilot in vivo studies : Conduct acute toxicity trials in model organisms (e.g., zebrafish) at sub-millimolar concentrations .

Methodological Notes

  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries to ensure accuracy .
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods during synthesis, referencing SDS guidelines for brominated aromatics .
  • Ethical reporting : Disclose synthetic yields, purity, and stability limitations to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.